molecular formula C6H5BrO2S B104149 Methyl 5-bromothiophene-2-carboxylate CAS No. 62224-19-5

Methyl 5-bromothiophene-2-carboxylate

Cat. No. B104149
M. Wt: 221.07 g/mol
InChI Key: QLWUHAQCKDHUNL-UHFFFAOYSA-N
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Patent
US08507647B2

Procedure details

Concentrated H2SO4 (3 mL) was added to a solution of 5-bromothiophene-2-carboxylic acid (5.0 g, 2.42 mmol) in methanol (100 mL). The reaction mixture was heated to reflux for 16 hours. After cooling to ambient temperature, the reaction mixture was concentrated to dryness. The residue was dissolved in EtOAc (60 mL), washed with saturated sodium carbonate (60 mL), and saturated sodium chloride (40 mL) and dried over anhydrous sodium sulfate. The solution was concentrated to give the compound 1021 (4.8 g). 1H NMR (CDCl3, 300 MHz) δ 3.90 (s, 3H), 7.09-7.10 (d, 1H), 7.57-7.58 (d, 1H).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Br:6][C:7]1[S:11][C:10]([C:12]([OH:14])=[O:13])=[CH:9][CH:8]=1.[CH3:15]O>>[Br:6][C:7]1[S:11][C:10]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (60 mL)
WASH
Type
WASH
Details
washed with saturated sodium carbonate (60 mL), and saturated sodium chloride (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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